

An In-depth Technical Guide to Scoparone: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Scoparone
Cat. No.:	B1681568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoparone, a natural organic compound first isolated from the Chinese herb *Artemisia scoparia*, has garnered significant attention within the scientific community for its diverse pharmacological properties.^[1] This guide provides a comprehensive overview of **scoparone's** chemical structure, physicochemical properties, and biological activities, with a focus on its underlying signaling pathways and relevant experimental methodologies.

Chemical Identity and Structure

Scoparone, systematically named 6,7-dimethoxy-2H-1-benzopyran-2-one, is a member of the coumarin class of compounds.^{[1][2]} It is structurally characterized by a benzopyrone nucleus with two methoxy groups substituted at the 6 and 7 positions.

Table 1: Chemical Identifiers for **Scoparone**

Identifier	Value	Source(s)
IUPAC Name	6,7-dimethoxy-2H-1-benzopyran-2-one	[1]
Other Names	6,7-Dimethoxycoumarin; Aesculetin dimethyl ether; 6,7-Dimethylesculetin; Escoparone	[1] [3] [4]
CAS Number	120-08-1	[1] [5] [6]
Molecular Formula	C ₁₁ H ₁₀ O ₄	[1] [5] [6]
Molecular Weight	206.19 g/mol	[2] [6]
SMILES	COC1=C(C=C2C(=C1)C=CC(=O)O2)OC	[2]
InChI Key	GUAFOGOEJLSQBT-UHFFFAOYSA-N	[1] [5] [6]

Physicochemical Properties

The physicochemical properties of **scoparone** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols.

Table 2: Physicochemical Properties of **Scoparone**

Property	Value	Source(s)
Physical Description	Solid powder	[6] [7]
Melting Point	143-145 °C	[1]
Solubility	DMSO: 41 mg/mL (198.84 mM) Ethanol: 41 mg/mL Water: Insoluble	[8]

Pharmacological Activities and Signaling Pathways

Scoparone exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, vasorelaxant, and anticoagulant activities.[6][8] These effects are mediated through its interaction with various cellular signaling pathways.

Anti-Inflammatory and Immunosuppressive Effects

Scoparone has been shown to possess immunosuppressive properties.[1] Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway. This leads to a downregulation of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, IL-8, and MCP-1.[6]

[Click to download full resolution via product page](#)

Caption: **Scoparone**'s Anti-Inflammatory Mechanism.

Vasorelaxant and Cardiovascular Effects

Scoparone induces vasorelaxation and has potential applications in cardiovascular health.[1] One of its key mechanisms involves the inhibition of vascular smooth muscle cell (VSMC) proliferation.[6][8] **Scoparone** achieves this by arresting the cell cycle at the G0/G1 phase. This is accomplished by reducing the expression of cyclin D1 and phosphorylated retinoblastoma protein (Rb), and by inhibiting the STAT3 signaling pathway.[6][8] Specifically, **scoparone** blocks the translocation of STAT3 from the cytosol to the nucleus.[6][8]

[Click to download full resolution via product page](#)

Caption: **Scoparone**'s Inhibition of VSMC Proliferation.

Experimental Protocols

In Vitro Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation

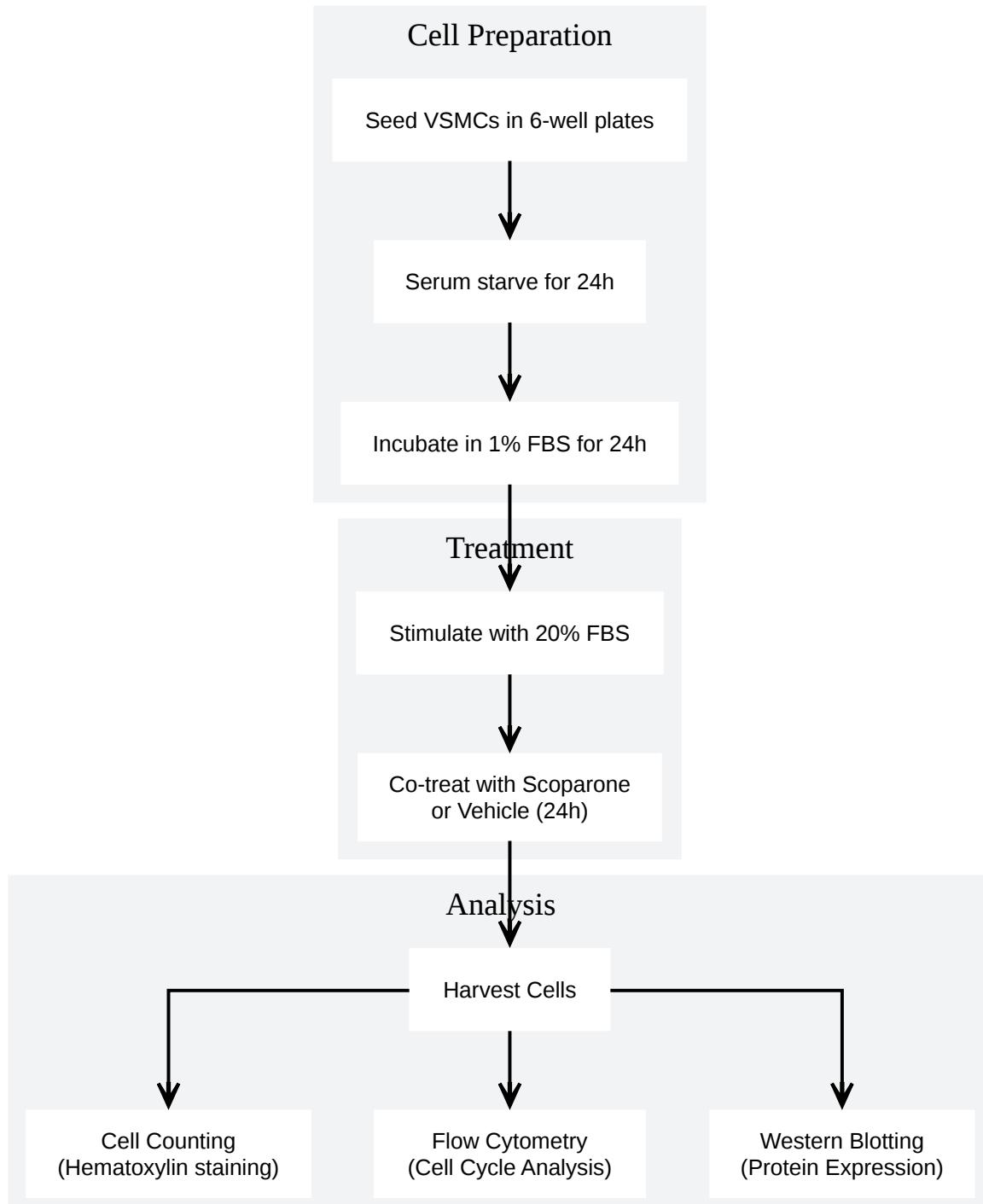
This protocol is based on methodologies described in the literature to assess the anti-proliferative effects of **scoparone** on VSMCs.[\[8\]](#)

1. Cell Culture and Seeding:

- Rat VSMCs are cultured in appropriate media.
- Cells are seeded in six-well plates at a density that allows them to reach approximately 90% confluence.

2. Serum Starvation and Stimulation:

- Once confluent, cells are starved in a serum-free medium for 24 hours to synchronize their cell cycles.
- Following starvation, the medium is replaced with a medium containing 1% FBS for an additional 24 hours.


3. Treatment:

- The medium is then replaced with a medium containing 20% FBS to stimulate proliferation.
- Cells are co-treated with either a vehicle control (e.g., 0.2% DMSO) or the desired concentration of **scoparone** (e.g., 500 μ M) for 24 hours.

4. Analysis:

- After treatment, cells are detached, for instance by scraping.
- Cell proliferation can be assessed by various methods, including:
 - Direct Cell Counting: Staining with hematoxylin and counting under a microscope.
 - Flow Cytometry: To analyze cell cycle distribution (proportions of cells in G0/G1, S, and G2/M phases).

- Western Blotting: To measure the expression levels of key cell cycle proteins like cyclin D1, phosphorylated Rb, and survivin.

[Click to download full resolution via product page](#)

Caption: Workflow for VSMC Proliferation Assay.

Conclusion

Scoparone is a promising natural compound with a well-defined chemical structure and a variety of interesting pharmacological properties. Its ability to modulate key signaling pathways, such as NF- κ B and STAT3, makes it a valuable lead compound for the development of new therapeutic agents for inflammatory diseases and cardiovascular disorders. The experimental protocols outlined in this guide provide a foundation for further research into the mechanisms of action and potential applications of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Scoparone - Wikipedia [en.wikipedia.org]
- 2. Scoparone | C11H10O4 | CID 8417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. xcessbio.com [xcessbio.com]
- 7. Page loading... [wap.guidechem.com]
- 8. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Scoparone: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681568#scoparone-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com